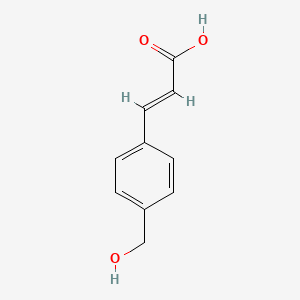

4-(Hydroxymethyl)cinnamic acid

Beschreibung

Overview of Cinnamic Acid Derivatives in Natural Product Chemistry

Cinnamic acid and its derivatives are widespread in nature, found in fruits, vegetables, grains, and even honey. nih.gov These compounds are products of the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgjocpr.com The structural diversity of cinnamic acid derivatives arises from substitutions on the phenyl ring and modifications to the carboxylic acid group. nih.gov

Common naturally occurring derivatives include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, which are differentiated by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. nih.govmdpi.com These modifications significantly influence the chemical properties and biological activities of the resulting compounds. nih.gov Cinnamic acid derivatives are known to exhibit a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netbeilstein-journals.org Their applications extend to the food industry as additives and the cosmetic industry as fragrances and active ingredients. mdpi.comjocpr.commdpi.com

Significance of Hydroxylated Cinnamic Acids in Biological Systems

The presence of hydroxyl groups on the phenyl ring of cinnamic acid derivatives is a key determinant of their biological activity. nih.govnih.gov These hydroxylated compounds, often referred to as hydroxycinnamic acids (HCAs), are potent antioxidants. nih.govcore.ac.uk Their ability to scavenge free radicals and chelate metals is largely attributed to the redox properties of the phenolic hydroxyl group. nih.govmdpi.com This antioxidant capacity is believed to contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases. nih.gov

Beyond their antioxidant effects, hydroxylated cinnamic acids have demonstrated a variety of other biological roles. They have been shown to possess anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.gov For instance, caffeic acid and ferulic acid have been studied for their potential in managing conditions like diabetes and for their protective effects on the liver. nih.govresearchgate.net The number and position of the hydroxyl groups, as well as the presence of other substituents like methoxy groups, modulate the potency and spectrum of these biological activities. nih.govmdpi.com

Research Landscape and Knowledge Gaps for 4-(Hydroxymethyl)cinnamic Acid

In contrast to the extensive research on hydroxylated cinnamic acids like p-coumaric acid and ferulic acid, this compound remains a relatively understudied compound. While its basic chemical structure is known, a comprehensive understanding of its natural occurrence, biosynthetic pathways, and biological activities is not as well-established.

Data Tables

Table 1: Properties of Selected Cinnamic Acid Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Cinnamic acid | C₉H₈O₂ | 148.16 | Parent compound, found in cinnamon oil. wikipedia.org |

| p-Coumaric acid | C₉H₈O₃ | 164.16 | A major hydroxycinnamic acid found in various plants. mdpi.comresearchgate.net |

| Caffeic acid | C₉H₈O₄ | 180.16 | Known for its strong antioxidant properties. mdpi.com |

| Ferulic acid | C₁₀H₁₀O₄ | 194.19 | A ubiquitous plant constituent with various biological activities. nih.gov |

| Sinapic acid | C₁₁H₁₂O₅ | 224.21 | A derivative with two methoxy groups on the phenyl ring. mdpi.com |

| This compound | C₁₀H₁₀O₃ | 178.18 | A less-studied derivative with a hydroxymethyl substituent. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVWJXSDIOLYPW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233118 | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332370-00-9 | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332370-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[4-(Hydroxymethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways

Distribution of Hydroxycinnamic Acid Derivatives in Biological Sources

Hydroxycinnamic acids (HCAs) and their derivatives are a major class of phenolic compounds ubiquitously found throughout the plant kingdom and in some fungi. mdpi.comatamanchemicals.com These compounds are derived from cinnamic acid and play crucial roles in plant physiology, including defense against pathogens and UV radiation, as well as contributing to the structural integrity of cell walls. tandfonline.comresearchgate.net They are typically present as esters or amides, bound to structural components like lignin (B12514952) and cellulose, or conjugated with sugars (glycosides) or organic acids, with free forms being less common. mdpi.comencyclopedia.pub

Hydroxycinnamic acid derivatives are significant components of the human diet, found in a wide array of foods. researchgate.netjocpr.com

Fruits: Many fruits are rich sources of HCAs. Caffeic acid is particularly abundant, accounting for up to 70% of the total HCAs in some fruits, with high concentrations found in blueberries, kiwis, plums, cherries, and apples. researchgate.netencyclopedia.pub Citrus fruits are noted for their content of p-coumaric acid and ferulic acid derivatives. mdpi.com

Vegetables: In vegetables, these phenolic acids are often concentrated in the outer layers, seeds, and leaves. mdpi.com Carrots, tomatoes, and potatoes are common dietary sources. atamanchemicals.comresearchgate.net

Grains: Cereal grains are a major source of ferulic acid, which is often bound to cell wall polysaccharides like arabinoxylans. researchgate.netencyclopedia.pub Barley grain is also a known source of hydroxycinnamic acids. atamanchemicals.com

Fungi: The presence of hydroxycinnamic acids extends to fungi, where they contribute to various biological functions. mdpi.comatamanchemicals.com

Beverages and Spices: Coffee is a particularly rich source of chlorogenic acid (an ester of caffeic acid and quinic acid), with regular drinkers potentially consuming significant amounts daily. researchgate.netresearchgate.net Tea, wine, and spices also contribute to the dietary intake of these compounds. mdpi.comresearchgate.net

Table 1: Distribution of Common Hydroxycinnamic Acid Derivatives in Selected Biological Sources

| Compound | Category | Common Sources | References |

|---|---|---|---|

| p-Coumaric acid | Fruits, Vegetables, Grains | Citrus fruits, Blueberries, Tomatoes, Carrots, Barley | mdpi.comatamanchemicals.comencyclopedia.pub |

| Caffeic acid | Fruits, Vegetables, Beverages | Berries, Apples, Kiwis, Plums, Coffee, Tea | mdpi.comencyclopedia.pubresearchgate.net |

| Ferulic acid | Grains, Fruits, Vegetables | Cereal grains (e.g., wheat, barley), Citrus fruits | mdpi.comencyclopedia.pub |

| Sinapic acid | Various Plants | Found as esters in many plant families | mdpi.com |

| Chlorogenic acid | Fruits, Beverages, Vegetables | Coffee, Plums, Apples, Potatoes | atamanchemicals.comencyclopedia.pubresearchgate.net |

While the family of hydroxycinnamic acids is widespread, the specific natural occurrence of free 4-(Hydroxymethyl)cinnamic acid is not extensively documented in scientific literature. However, related structures and derivatives have been identified. For instance, complex glycosylated forms of cinnamic acid derivatives have been reported in plants like Salvia officinalis (sage). nih.gov

In a laboratory setting, this compound has been generated and characterized. Using a whole-cell oxidation system with the enzyme CYP199A4, researchers synthesized this compound from 4-methyl-cinnamic acid. The resulting product was purified and its structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This biotransformation demonstrates a potential route for its formation, though it does not confirm its presence as a common, free metabolite in nature.

Biosynthetic Pathways of Cinnamic Acids

The synthesis of cinnamic acids and their derivatives in plants is a well-studied process, originating from primary metabolism and branching into a complex network of secondary metabolite production. tandfonline.comresearchgate.net

The journey to producing cinnamic acids begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. taylorfrancis.comroyalsocietypublishing.org This pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). taylorfrancis.comroyalsocietypublishing.org

The phenylpropanoid pathway directly follows, using L-phenylalanine as its primary starting material. jocpr.comfrontiersin.org The conversion of L-phenylalanine to trans-cinnamic acid is the committed step that channels carbon from primary metabolism (amino acid synthesis) into the vast array of phenylpropanoid secondary metabolites. frontiersin.orgbiorxiv.org This intersection is a critical regulatory point, linking basic cellular processes to the production of compounds essential for environmental adaptation and defense. taylorfrancis.comroyalsocietypublishing.org

The initial, core sequence of the phenylpropanoid pathway consists of three key enzymatic reactions that convert L-phenylalanine into an activated precursor for various downstream branches. nih.govscispace.comsemanticscholar.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first and rate-limiting step of the pathway. scispace.com It performs a non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to form trans-cinnamic acid. nih.govwikipedia.org This reaction establishes the C6-C3 phenylpropanoid skeleton. nih.gov

Cinnamate (B1238496) 4-Hydroxylase (C4H): C4H is a cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the para- (fourth) position of the phenyl ring. biorxiv.orgscispace.com The product of this reaction is p-coumaric acid (also known as 4-hydroxycinnamic acid). nih.govnih.gov This hydroxylation is a crucial modification and C4H is considered the first plant-specific enzyme in the pathway. biorxiv.org

4-Coumarate:CoA Ligase (4CL): The final enzyme in the general phenylpropanoid pathway activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule. scispace.com This reaction, which forms p-coumaroyl-CoA, is ATP-dependent and results in a high-energy thioester bond. nih.gov The resulting p-coumaroyl-CoA is a pivotal branch-point intermediate, serving as the direct precursor for the biosynthesis of flavonoids, monolignols (lignin precursors), stilbenes, and other phenolic compounds. nih.govscispace.com

Table 2: Key Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Substrate | Product | Function | References |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Deamination; Commits carbon to the pathway | nih.govscispace.com |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | para-Hydroxylation of the phenyl ring | biorxiv.orgnih.gov |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | CoA esterification; Activation for downstream pathways | nih.govscispace.com |

The flow of metabolites through the phenylpropanoid pathway is tightly controlled to meet the plant's developmental and environmental needs. This regulation occurs at multiple levels, primarily through the transcriptional control of the biosynthetic genes. caldic.comresearchgate.net

Various families of transcription factors are key modulators, activating or repressing the expression of genes encoding enzymes like PAL, C4H, and 4CL in a coordinated manner. caldic.comresearchgate.net Among the most important are the R2R3-MYB transcription factors, which are known to play critical roles in controlling the biosynthesis of flavonoids, monolignols, and other phenylpropanoids. tandfonline.comresearchgate.net These transcription factors can respond to a wide range of internal signals (e.g., developmental cues) and external stimuli (e.g., UV light, wounding, pathogen attack), allowing the plant to rapidly adjust its production of specific phenolic compounds. scispace.comresearchgate.net

Metabolic flux is also controlled by the organization of enzymes into multi-enzyme complexes, often called "metabolons." frontiersin.org These complexes, which may be associated with the endoplasmic reticulum, are thought to facilitate the channeling of intermediates directly from one active site to the next. frontiersin.org This substrate channeling enhances catalytic efficiency and prevents the diffusion of potentially reactive intermediates into the cytoplasm, allowing for precise control over the final products synthesized. scispace.com

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes for Cinnamic Acid Scaffolds

The creation of the cinnamic acid backbone is a well-established field in organic chemistry. Two primary name reactions, the Perkin reaction and the Knoevenagel condensation, are cornerstones for synthesizing this class of compounds.

The Perkin reaction, developed by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids. researchgate.net The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. researchgate.netscribd.com

In a typical Perkin reaction for synthesizing a cinnamic acid, an aromatic aldehyde like benzaldehyde (B42025) is heated with an acid anhydride (e.g., acetic anhydride) and the sodium or potassium salt of that acid (e.g., sodium acetate). The base abstracts an α-hydrogen from the anhydride to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination and hydrolysis yield the final cinnamic acid product. While historically significant, this method often requires high temperatures and long reaction times. bu.edu

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon double bonds. It involves the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups. bepls.com For the synthesis of cinnamic acids, a specific variation known as the Doebner modification is frequently employed. bu.edusemanticscholar.orgorganic-chemistry.org

In the Doebner modification, an aromatic aldehyde is condensed with malonic acid, using a weak base like pyridine (B92270) as the solvent and a catalytic amount of another amine, such as piperidine (B6355638). semanticscholar.orgchemicalbook.comrsc.org The initial condensation product is an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation (loss of CO₂) upon heating in the basic pyridine medium to yield the desired (E)-cinnamic acid. organic-chemistry.orgchemicalbook.com This method is often preferred due to its milder conditions and higher yields compared to the Perkin reaction. bu.edu

Table 1: Key Features of Perkin vs. Knoevenagel-Doebner Reactions for Cinnamic Acid Synthesis

| Feature | Perkin Reaction | Knoevenagel-Doebner Condensation |

|---|---|---|

| Aldehyde Reactant | Aromatic Aldehyde | Aromatic Aldehyde |

| Carbon Source | Acid Anhydride | Malonic Acid |

| Catalyst/Solvent | Alkali Salt of the Acid | Pyridine (solvent), Piperidine (catalyst) |

| Key Intermediate | Aldol-type adduct | α,β-Unsaturated Dicarboxylic Acid |

| Byproduct | Carboxylic Acid | Carbon Dioxide (CO₂) |

| Typical Conditions | High Temperature (e.g., 180°C) | Moderate Heating/Reflux (e.g., 80-110°C) |

Directed Synthesis of 4-(Hydroxymethyl)cinnamic Acid

To synthesize the specific target compound, this compound, a directed approach using the principles of established reactions is necessary.

The most direct and efficient method for preparing this compound is the Knoevenagel-Doebner condensation. chemicalbook.comrsc.org This chemical transformation involves the reaction of 4-(hydroxymethyl)benzaldehyde (B2643722) with malonic acid .

The synthesis proceeds by dissolving 4-(hydroxymethyl)benzaldehyde and malonic acid in pyridine, which serves as both the solvent and a base. A catalytic amount of piperidine is added to facilitate the initial condensation. chemicalbook.comrsc.org The mixture is heated, typically under reflux, which promotes two sequential steps: first, the Knoevenagel condensation to form an unstable arylidenemalonic acid intermediate, and second, the Doebner modification, where the intermediate spontaneously decarboxylates to yield the final, stable this compound product. The product can then be isolated by acidifying the reaction mixture to precipitate the carboxylic acid. rsc.org

Table 2: Knoevenagel-Doebner Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Key Transformation | Product |

|---|---|---|---|---|

| 4-(Hydroxymethyl)benzaldehyde | Malonic Acid | Pyridine / Piperidine | Condensation followed by Decarboxylation | This compound |

Synthesis of this compound Derivatives and Conjugates

The carboxylic acid and hydroxymethyl functional groups on this compound are key sites for creating a variety of derivatives and conjugates, most notably esters.

The carboxyl group of this compound can be readily converted into an ester through several standard esterification methods. This includes Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

A particularly important class of derivatives is glycosyl esters, where the carboxylic acid is linked to a sugar moiety. The synthesis of these esters can be challenging because the glycosyl ester bond is more labile (easily broken) than a typical glycosidic bond, and the multiple hydroxyl groups on the sugar require careful protection strategies. kyushu-u.ac.jp

A modern approach for the stereoselective synthesis of β-glycosyl esters of cinnamic acids utilizes an unprotected glycosyl donor. researchgate.netkyushu-u.ac.jpelsevierpure.com In a modified Hannesian protocol, an unprotected α-2-(methoxypyridyl) D-glucopyranoside can be used as the glycosyl donor. kyushu-u.ac.jp The reaction with a cinnamic acid derivative in a non-polar solvent like toluene (B28343) can achieve high stereoselectivity for the desired β-anomer. scribd.comkyushu-u.ac.jp This method is advantageous as it avoids the complex protection and deprotection steps that could cleave the sensitive ester linkage. kyushu-u.ac.jp The synthesis of various cinnamoyl glucose esters has also been achieved using glucosyl trichloroacetimidate (B1259523) donors, followed by deprotection. researchgate.net

Amide Formation

The conversion of the carboxylic acid group of cinnamic acid and its derivatives into an amide is a widely employed strategy to create new chemical entities. The resulting amide bond can alter properties such as stability, solubility, and the ability to interact with biological targets. isca.menih.gov Various synthetic methodologies have been developed for this transformation, ranging from classical coupling reactions to more modern, environmentally benign approaches. beilstein-journals.org

A common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. This can be achieved using a variety of coupling reagents. For instance, benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate (BOP) has been successfully used as a coupling agent to condense hydroxycinnamic acids with amines like 4-aminoantipyrine. isca.me Similarly, N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a standard method for forming amides from the corresponding acids and amines. mdpi.com Other carbodiimide-based reagents, like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), have also been applied, sometimes in advanced setups like continuous flow mechanochemistry, to produce amides in high yields. beilstein-journals.org

Alternative activation methods have also been explored. The carboxylic acid can be converted into a more reactive intermediate, such as an acyl chloride, by reacting it with thionyl chloride. isca.me This reactive intermediate is then treated with an amine to form the desired amide. Another strategy involves the in situ generation of a reactive anhydride. For example, isobutyl chloroformate can be used to form a mixed anhydride in an aqueous medium, which then smoothly converts to the amide upon reaction with an amine. beilstein-journals.org More recently, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have been used for amidation in green solvents like deep eutectic solvents, highlighting a move towards more environmentally sustainable processes. beilstein-journals.org

The following table summarizes various reagents and methods used for the amidation of cinnamic acid derivatives.

| Activation Strategy | Reagent(s) | Key Features |

| Carbodiimide Coupling | DCC/DMAP, EDC·HCl | Widely used, reliable for a range of substrates. beilstein-journals.orgmdpi.com |

| Phosphonium Salt Coupling | BOP | Effective for condensing with amine nucleophiles. isca.me |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Classic method involving a highly reactive intermediate. isca.me |

| Mixed Anhydride Formation | Isobutyl Chloroformate | Allows for reaction in aqueous media. beilstein-journals.org |

| Triazine-based Activation | TCT in Deep Eutectic Solvent | A greener approach using non-toxic reagents and solvents. beilstein-journals.org |

These varied synthetic routes provide chemists with a flexible toolkit for creating a wide array of amide derivatives from this compound, enabling the systematic exploration of structure-activity relationships. nih.gov

Hybrid Molecule Design and Synthesis

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, enhanced efficacy, or a multi-target profile, potentially addressing complex diseases more effectively than individual parent drugs. mdpi.comnih.gov The cinnamic acid scaffold, including this compound, is a popular component in the design of such hybrids due to its established biological activities and synthetic tractability. mdpi.comscience.gov

One notable example is the synthesis of hybrids combining cinnamic acid with 2-quinolinone derivatives. mdpi.com In this work, new molecules were designed and synthesized, and their structures were confirmed by spectroscopic methods. The rationale was to merge the anticancer potential of the 2-quinolone core with the properties of cinnamic acid. mdpi.com Similarly, researchers have created hybrids of cinnamic acid with other biologically active moieties like tryptamine (B22526) to develop inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. researchgate.net

Another area of exploration involves combining cinnamic acid derivatives with known therapeutic agents or natural products. For instance, hybrids have been synthesized by linking cinnamic acids with 1,2,3,4-tetrahydroisoquinoline (B50084) and benzylpiperidine groups to create multi-target agents for Alzheimer's disease. nih.gov These hybrids were designed to inhibit multiple pathological pathways, including cholinesterase activity and amyloid-β aggregation. nih.gov Other research has focused on conjugating cinnamic acid-containing moieties with thiomorpholine (B91149) and cinnamyl alcohol derivatives to explore antioxidant and anti-inflammatory properties. researchgate.net

The synthesis of these hybrid molecules typically involves standard amide or ester bond formation, connecting the carboxylic acid of the cinnamic acid moiety to a suitable functional group (e.g., an amine or alcohol) on the partner molecule. science.gov The research findings below highlight the diversity of pharmacophores combined with the cinnamic acid framework.

| Hybrid Type | Partner Pharmacophore | Targeted Activity/Disease | Reference |

| Cinnamic acid-Quinolone | 2-Quinolone | Anticancer | mdpi.com |

| Cinnamic acid-Tryptamine | Tryptamine | Acetylcholinesterase/Butyrylcholinesterase Inhibition | researchgate.net |

| Cinnamic acid-Alkaloid | 1,2,3,4-Tetrahydroisoquinoline, Benzylpiperidine | Alzheimer's Disease | nih.gov |

| Cinnamic acid-Chalcone | Chalcone, Pterostilbene | Antitumor | dntb.gov.ua |

The design and synthesis of such hybrid molecules represent a powerful strategy to generate novel chemical entities with potentially synergistic or multi-faceted biological activities. mdpi.com

Biotransformation Approaches for Novel Derivatives

Biotransformation utilizes biological systems, such as whole microorganisms or isolated enzymes, to perform chemical modifications on a substrate molecule. This approach is valued for its high specificity (regio- and stereoselectivity) and its ability to function under mild, environmentally friendly conditions, often yielding novel derivatives that are difficult to produce through conventional chemical synthesis. nih.govresearchgate.net Cinnamic acid and its analogues are excellent substrates for biotransformation, leading to a variety of new compounds. nih.gov

Microbial transformation is a prominent method for derivatizing cinnamic acid. In this process, the substrate is added to a microbial culture, and the organism's metabolic enzymes convert it into new products. For example, when cinnamic acid was subjected to a two-stage fermentation protocol with the fungus Alternaria alternata, two new derivatives were produced: N-propyl cinnamamide (B152044) and 2-methyl heptyl benzoate (B1203000). nih.gov Other fungi, such as Rhodotorula rubra, Rhizopus species, and Penicillium chrysogeneum, have been shown to transform cinnamic acid into different metabolites, including p-hydroxy benzoic acid and methyl cinnamate (B1238496). nih.gov Another study using Mucor sp. demonstrated the conversion of cinnamic acid to acetophenone (B1666503) through a process resembling α,β-oxidation. researchgate.net

In addition to whole-cell systems, isolated enzymes offer a more controlled approach to biotransformation. Lipases, such as the immobilized Novozym 435, are widely used for the enzymatic synthesis of cinnamic acid esters like ethyl ferulate and octyl methoxycinnamate. nih.gov Another powerful enzymatic strategy involves the use of ammonia-lyases. Phenylalanine ammonia-lyase (PAL), for example, can catalyze the enantioselective addition of ammonia (B1221849) across the double bond of cinnamic acid derivatives to produce L-phenylalanine analogues, a transformation with 100% atom economy. rsc.org Researchers have developed robust biocatalysts by immobilizing PAL on supports like carbon nanotubes, achieving high conversion rates and operational stability over multiple reaction cycles. rsc.org Furthermore, a two-enzyme cascade system, combining a reversible deaminating enzyme with an irreversible decarboxylating enzyme, has been designed to convert cinnamic acids into valuable β-phenylethylamine derivatives. polimi.it

The table below presents examples of biotransformation applied to cinnamic acid.

| Biocatalyst | Substrate | Product(s) | Key Transformation | Reference |

| Alternaria alternata (Fungus) | Cinnamic acid | N-propyl cinnamamide, 2-methyl heptyl benzoate | Amidation, Esterification/Degradation | nih.gov |

| Mucor sp. (Fungus) | Cinnamic acid | Acetophenone | α,β-Oxidation like degradation | researchgate.net |

| Novozym 435 (Immobilized Lipase) | Cinnamic acid derivatives | Cinnamic acid esters (e.g., ethyl ferulate) | Esterification | nih.gov |

| Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid | L-Phenylalanine | Enantioselective ammonia addition | rsc.org |

| Two-Enzyme Cascade | Cinnamic acid | β-phenylethylamine derivatives | Amination followed by decarboxylation | polimi.it |

These biotransformation approaches provide a valuable and sustainable alternative to traditional chemical methods for generating novel and structurally diverse derivatives of this compound. nih.govrsc.org

Advanced Spectroscopic and Computational Analysis

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(Hydroxymethyl)cinnamic acid, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, hydroxymethyl, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, characteristic of a 1,4-disubstituted pattern. The vinylic protons of the acrylic acid moiety will also present as doublets with a large coupling constant, indicative of a trans configuration. The benzylic protons of the hydroxymethyl group will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift. oregonstate.educompoundchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The aromatic and vinylic carbons will resonate in the intermediate region, and the methylene (B1212753) carbon of the hydroxymethyl group will be found in the upfield region. researchgate.netchemicalbook.com

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 168.0 - 172.0 |

| Vinylic CH (α to COOH) | 6.3 - 6.5 (d) | 115.0 - 120.0 |

| Vinylic CH (β to COOH) | 7.5 - 7.7 (d) | 140.0 - 145.0 |

| Aromatic CH (ortho to CH=CH) | 7.5 - 7.7 (d) | 128.0 - 132.0 |

| Aromatic CH (ortho to CH₂OH) | 7.3 - 7.5 (d) | 126.0 - 129.0 |

| Aromatic C (ipso to CH=CH) | - | 132.0 - 136.0 |

| Aromatic C (ipso to CH₂OH) | - | 140.0 - 145.0 |

| Hydroxymethyl (-CH₂OH) | 4.6 - 4.8 (s) | 60.0 - 65.0 |

To unambiguously determine the stereochemistry and confirm assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. libretexts.orgwikipedia.org

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between protons, confirming the connectivity within the molecule. For instance, it would show correlations between the two vinylic protons and between the aromatic protons on the same ring. libretexts.org

NOESY: A NOESY experiment is crucial for determining the stereochemistry of the double bond. researchgate.netyoutube.com In the trans isomer of this compound, a through-space correlation (NOE) would be expected between the vinylic protons and their adjacent aromatic or carboxylic acid groups, but not between the two vinylic protons themselves due to their spatial separation. The absence of a cross-peak between the vinylic protons in a NOESY spectrum would provide strong evidence for the trans configuration. nih.govnih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman))

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. nih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The O-H stretch of the hydroxymethyl group would likely appear as a sharper band around 3200-3500 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption band around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.infonih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations. The C=C double bond and the aromatic ring stretching vibrations are expected to give strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |

| Hydroxymethyl O-H | Stretching | 3200-3500 | Weak |

| C-H (aromatic, vinylic) | Stretching | 3000-3100 | Strong |

| Carboxylic Acid C=O | Stretching | 1680-1710 | Moderate |

| C=C (vinylic) | Stretching | 1620-1640 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O (hydroxymethyl) | Stretching | 1000-1200 | Weak |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. d-nb.info

For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed, confirming its molecular weight. The fragmentation pattern in mass spectrometry is highly dependent on the ionization method used. Under electron ionization (EI), common fragmentation pathways for cinnamic acid derivatives include the loss of a carboxyl group (CO₂) and subsequent fragmentations of the resulting styrene-like structure. nih.govwhitman.edulibretexts.org In electrospray ionization (ESI), fragmentation is often softer, and the primary observed ion may be the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 178 |

| [M-H₂O]⁺ | Loss of water | 160 |

| [M-COOH]⁺ | Loss of carboxyl group | 133 |

| [M-H]⁻ | Deprotonated molecule | 177 |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Cinnamic acid and its derivatives are known to exhibit strong UV absorption due to the extended π-conjugated system encompassing the benzene ring, the acrylic acid double bond, and the carbonyl group. nih.govresearchgate.net

The UV/Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show a strong absorption band (λ_max) corresponding to a π-π* transition. The position of this maximum is influenced by the substituent on the aromatic ring. researchgate.net The hydroxymethyl group, being a weak electron-donating group, is expected to cause a slight red shift (bathochromic shift) in the λ_max compared to unsubstituted cinnamic acid.

Expected UV/Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π-π* | 280 - 300 |

Computational Modeling and Theoretical Studies

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of this compound. nih.govresearchgate.net

Theoretical studies can be employed to:

Optimize Molecular Geometry: Determine the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and UV/Vis absorption spectra. These calculated values can then be compared with experimental data to confirm structural assignments. niscpr.res.in

Analyze Electronic Properties: Investigate the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and electronic transitions of the molecule. researchgate.netnih.gov

Quantum Chemical Calculations

While specific quantum chemical studies focused exclusively on this compound are not extensively documented, a wealth of information can be derived from computational analyses of its close structural analogs, such as cinnamic acid, p-coumaric acid, and its methyl ester, para-hydroxy methylcinnamate. These studies typically employ Density Functional Theory (DFT) to elucidate electronic properties and molecular reactivity.

DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov For cinnamic acid derivatives, methods like B3LYP with a 6-31G (2d,2p) basis set are used to predict bond lengths and angles, providing a foundational understanding of the molecule's structure. nih.gov A key area of investigation is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and a greater ease of donating and accepting electrons. nih.gov

For instance, a combined experimental and computational study on para-hydroxy methylcinnamate utilized time-dependent DFT to investigate its photochemistry. nih.gov The study determined the S1(ππ) state lifetime to be approximately 2.5 picoseconds and identified the major non-radiative decay route after photoexcitation, highlighting the pathway as [¹ππ→¹nπ→³ππ→S₀]. nih.gov Such computational analyses are crucial for understanding the photostability and photophysical properties of these compounds, which is relevant for applications like sunscreens.

Furthermore, quantum chemical calculations are used to determine various global reactivity descriptors that predict the antioxidant and antiradical capabilities of these molecules. nih.govcmst.eu Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index are calculated to provide a comprehensive profile of the molecule's chemical behavior. nih.gov

| Parameter | Description | Relevance for Cinnamic Acid Derivatives |

| Geometry Optimization | Calculation of the most stable 3D structure with the lowest energy. | Provides accurate bond lengths and angles, forming the basis for all other calculations. nih.gov |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | A higher EHOMO value indicates a better electron-donating capacity, often correlated with antioxidant activity. cmst.eu |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | A lower ELUMO value suggests a better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Global Reactivity Descriptors | Includes ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity index (ω). | These descriptors help in quantifying the molecule's stability and reactivity, which is crucial for predicting its role in biological systems. nih.gov |

This table provides an illustrative summary of quantum chemical parameters and their significance in the study of cinnamic acid derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking simulations are employed to explore and predict their binding affinities and interaction patterns with various biological targets, primarily proteins and enzymes. This provides critical insights into their potential mechanisms of action for various therapeutic applications.

Cinnamic acid derivatives have been evaluated in silico against a wide array of biological targets implicated in different diseases. These targets include:

Enzymes in Cancer: Docking studies have explored the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs). alquds.eduniscpr.res.in For example, in a study of EGFR inhibitors, docking revealed that cinnamic acid analogs can form hydrogen bonds and steric interactions within the receptor's active site. alquds.edualquds.edu

Neurodegenerative Disease Targets: Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, has been a target for cinnamic acid derivatives. Docking studies suggest that the larvicidal action of some cinnamates may be linked to AChE inhibition. nih.gov

Antimicrobial Targets: The enzyme NDM-1, which confers antibiotic resistance to bacteria, has been studied as a target. Docking simulations of cinnamic acid derivatives showed favorable binding affinities, suggesting their potential as NDM-1 inhibitors. thepharmajournal.com

The binding interactions typically observed in these simulations involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-cation interactions. The carboxyl group and the hydroxyl group on the phenyl ring of hydroxycinnamic acids are often key players in forming hydrogen bonds with amino acid residues like Arginine, Aspartate, Glutamate, and Serine in the active sites of target proteins. The aromatic ring frequently engages in hydrophobic or pi-based interactions. These interactions collectively determine the binding energy (or docking score), where a more negative value indicates a stronger, more favorable binding affinity.

| Cinnamic Acid Derivative(s) | Protein Target (PDB ID) | Key Findings & Interactions | Binding Energy (kcal/mol) |

| Series of Cinnamic Acid Analogues | Epidermal Growth Factor Receptor (EGFR) (1M17) | Electronic properties govern activity; interactions involve hydrogen bonds and steric forces. alquds.edualquds.edu | Varies by analogue |

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | The molecule showed a strong binding affinity, suggesting potential as an HDAC8 inhibitor. niscpr.res.in | -6.10 |

| Cinnamic Acid Esters | Acetylcholinesterase (AChE) | The larvicidal activity was proposed to be associated with the inhibition of AChE. nih.gov | Not specified |

| Ferulic acid (related compound) | MCF-7 Breast Cancer Receptors (e.g., 2IOG) | Strong interaction involving multiple hydrophobic and polar hydrogen bonds. researchgate.net | -6.96 (with 2IOG) |

| Series of Cinnamic Acid Derivatives | New Delhi Metallo-beta-lactamase-1 (NDM-1) (4RAW) | Certain derivatives showed better binding affinity than the standard antibiotic, Aztreonam. thepharmajournal.com | Varies by analogue |

This table summarizes results from molecular docking studies on various cinnamic acid derivatives against different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org For cinnamic acid derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds and to understand which structural features are crucial for their biological effects.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, which describe the electronic distribution and reactivity.

Steric Descriptors: Like molecular volume, surface area, and principal moments of inertia, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used as independent variables in a statistical model, with the biological activity (e.g., IC₅₀) as the dependent variable. Methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate the QSAR equation. fiveable.me

Several QSAR studies have been conducted on cinnamic acid derivatives for a range of biological activities:

Anticancer Activity: QSAR models have been used to design chimeric compounds with antiproliferative activity against breast cancer cell lines, using descriptors related to molecular geometry and functional group counts. nih.gov

EGFR Inhibition: An MLR-based QSAR study on cinnamic acid analogues as EGFR inhibitors revealed that electronic properties are the primary factors governing their inhibitory activity. alquds.edualquds.edu

Antimalarial Activity: A 3D-QSAR analysis of cinnamic acid derivatives against Plasmodium falciparum identified descriptors such as van der Waals energy, LUMO energy, and the principal moment of inertia as being significant for activity. asianpubs.org

The predictive power of a QSAR model is validated internally (e.g., using cross-validation techniques like leave-one-out) and often externally with a test set of compounds not used in model development. nih.gov A statistically robust and validated QSAR model provides valuable insights, guiding the rational design of more potent and selective cinnamic acid-based therapeutic agents.

| Biological Activity | QSAR Model Type | Key Descriptors Identified | Statistical Parameters |

| Antimalarial | 3D-QSAR | Van der Waals 1,4 energy, LUMO energy, Principal moment of inertia (x-component). asianpubs.org | r² > 0.83, Cross-validated r² > 0.43 |

| EGFR Inhibition | Multiple Linear Regression (MLR) | Electronic properties were found to be the governing factors of activity. alquds.edualquds.edu | Not specified |

| Anticancer (MCF-7 cells) | MLR (Free-Wilson type) | Geometrical descriptors (e.g., Radius of Gyration, Spherosity index) and fragment counts. nih.gov | R² = 85.5, Q²_ext = 79.4 |

This table presents a summary of various QSAR models developed for different biological activities of cinnamic acid derivatives.

Biological Activities and Pharmacological Investigations in Vitro and Animal Models

Antioxidant and Radical Scavenging Properties

4-(Hydroxymethyl)cinnamic acid, also known as p-coumaric acid, has demonstrated notable antioxidant and radical scavenging activities in a variety of in vitro assays. These properties are largely attributed to its phenolic structure, which allows it to act as a reducing agent, hydrogen donor, and scavenger of singlet oxygen. nih.gov The presence of a hydroxyl group on the phenyl ring and the carboxylic acid moiety contributes to its ability to neutralize free radicals.

The antioxidant potential of this compound has been quantified using several established in vitro methods. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it has shown the ability to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. nih.govmdpi.compan.olsztyn.pl Its activity in this assay is concentration-dependent. pan.olsztyn.pl

The Ferric Reducing Antioxidant Power (FRAP) assay has also been employed to assess the reducing ability of this compound. nih.gov This method measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, with the intensity of the resulting blue color being proportional to the antioxidant capacity. Studies have shown that this compound exhibits ferric ion reducing capabilities. nih.gov

Furthermore, this compound has been evaluated for its capacity to scavenge hydroxyl radicals (HO•), which are highly reactive and damaging oxygen species. nih.gov The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is another method that has been used to determine its antioxidant potential. nih.govelectrochemsci.org This assay is based on the reduction of Cu(II)-neocuproine to the Cu(I)-neocuproine chelate. gbiosciences.com

In addition to scavenging free radicals in solution, this compound has been shown to inhibit lipid peroxidation. nih.gov This process is crucial in preventing oxidative damage to cellular membranes. The inhibition of linoleic acid oxidation is one model system where this protective effect has been observed. nih.gov

Below is a table summarizing the findings from various in vitro antioxidant assays for this compound.

| Assay | Activity/Finding | Reference |

| DPPH Radical Scavenging | Effective scavenger of DPPH radicals. | nih.govnih.govmdpi.compan.olsztyn.pl |

| FRAP | Demonstrates ferric ion reducing ability. | nih.gov |

| Hydroxyl Radical Scavenging | Capable of scavenging hydroxyl radicals. | nih.gov |

| CUPRAC | Shows cupric ion reducing capacity. | nih.gov |

| Inhibition of Lipid Peroxidation | Inhibits the oxidation of linoleic acid. | nih.govnih.gov |

While extensive in vitro data exists, detailed investigations into the specific cellular antioxidant mechanisms of this compound are an ongoing area of research. However, based on the known properties of phenolic acids, it is proposed that its antioxidant action within a cellular context involves both direct and indirect mechanisms. Directly, it can scavenge intracellular reactive oxygen species (ROS), thereby protecting cellular components like proteins, lipids, and DNA from oxidative damage. nih.gov

Antimicrobial Efficacy

This compound has been reported to possess a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties.

Research has shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The structural differences in the cell walls of these two bacterial types can lead to variations in susceptibility. cabidigitallibrary.org Generally, Gram-positive bacteria, with their less complex cell wall structure, are often more susceptible to the action of phenolic compounds. cabidigitallibrary.org

The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies have reported varying MIC values for this compound against different bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com

The following table presents a summary of the antibacterial activity of this compound against selected bacteria.

| Bacterial Species | Gram Stain | Activity/Finding |

| Staphylococcus aureus | Positive | Susceptible |

| Bacillus subtilis | Positive | Susceptible |

| Escherichia coli | Negative | Susceptible |

| Pseudomonas aeruginosa | Negative | Susceptible |

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against a range of fungal species. nih.govresearchgate.net This includes organisms that are pathogenic to plants and humans. For example, activity has been observed against species such as Aspergillus niger and Cochliobolus lunatus. nih.govresearchgate.net

One of the proposed mechanisms for its antifungal action is the inhibition of essential fungal enzymes. nih.govresearchgate.net Specifically, it has been suggested that cinnamic acid derivatives can inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of benzoate, which is a key intermediate in the metabolism of aromatic compounds in fungi. nih.govresearchgate.net

The therapeutic potential of this compound extends to more specific pathogens, including those responsible for tuberculosis and malaria. While cinnamic acid itself has shown weak activity against Mycobacterium tuberculosis, its derivatives are considered promising for the development of new antitubercular agents. nih.gov

In the context of malaria, derivatives of this compound have been investigated for their antiplasmodial activity. A study on methyl 4-coumarate, an ester derivative, suggested it possesses antimalarial and cytokine-modulating activities. researchgate.net The development of hybrid molecules incorporating the cinnamic acid scaffold is an active area of research for new antimalarial drugs. jocpr.comresearchgate.net

Anti-inflammatory Modulations

Cinnamic acid and its derivatives are recognized for their anti-inflammatory effects, which are attributed to their ability to modulate key inflammatory pathways and mediators.

Research has demonstrated that cinnamic acid derivatives can effectively inhibit enzymes that play a crucial role in the inflammatory process. While specific IC50 values for this compound are not extensively documented in the available literature, the general class of cinnamic acids has shown significant inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Cinnamic acid derivatives are known to interact with the active site of lipoxygenase, with hydroxyl groups on the structure potentially enhancing the binding affinity. nih.gov

Derivatives of hydroxycinnamic acid have been synthesized and evaluated as COX inhibitors. Studies have shown that esterification of hydroxycinnamic acids can improve their COX-1 and COX-2 inhibitory activities. researchgate.netrsc.org Phenolic derivatives of cinnamic acid, in particular, have been noted for their increased COX-2 inhibitory potency. researchgate.net Furthermore, some cinnamic acid derivatives have been found to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide. mdpi.commm-encapsulation.com For instance, cinnamaldehyde, a related compound, has been shown to significantly decrease iNOS expression in stimulated macrophages. mm-encapsulation.com

Table 1: Inhibitory Activities of Cinnamic Acid Derivatives on Inflammatory Enzymes

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Cinnamic Acid Derivatives | Lipoxygenase (LOX) | Moderate to very good inhibition. nih.govnih.gov |

| Hydroxycinnamic Acid Esters | Cyclooxygenase (COX-1, COX-2) | Esterification improves inhibitory activity; some show selectivity for COX-2. researchgate.netrsc.org |

| Phenolic Cinnamic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Increased inhibitory potency. researchgate.net |

Note: This table summarizes the general findings for the class of cinnamic acid derivatives, as specific data for this compound is limited.

The anti-inflammatory properties of cinnamic acid derivatives have been corroborated in various animal models of inflammation. For example, derivatives of ferulic acid and sinapic acid have demonstrated the ability to reduce carrageenan-induced rat paw edema, an established model of acute inflammation. nih.gov In studies involving high-fat diet-induced obesity in mice, cinnamic acid has been shown to attenuate peripheral and hypothalamic inflammation. mdpi.com Furthermore, novel synthetic derivatives of cinnamic acid have been found to significantly attenuate lipopolysaccharide-induced acute lung injury in mice, highlighting their potential in treating acute inflammatory conditions. nih.gov While these studies provide strong evidence for the anti-inflammatory potential of the cinnamic acid scaffold, specific investigations utilizing this compound in these models are not extensively reported.

Neurobiological and Neuroprotective Effects

Beyond its anti-inflammatory actions, this compound and its related compounds have been investigated for their potential neuroprotective and neurobiological effects, particularly in the context of neurodegenerative diseases.

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. A growing body of evidence suggests that certain phenolic compounds, including derivatives of cinnamic acid, can interfere with this aggregation process. frontiersin.org While direct studies on this compound are scarce, research on related phenolic compounds has shown that they can inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils. nih.gov The mechanism of inhibition is thought to involve interactions with the Aβ peptide that prevent its conformational change into beta-sheet structures, which are prone to aggregation. frontiersin.org The neuroprotective properties of cinnamate (B1238496) derivatives are being explored as a potential therapeutic avenue for Alzheimer's disease, with some hybrids showing an ability to inhibit Aβ accumulation. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound Type | Target Enzyme | Potency | Reference |

|---|---|---|---|

| Cinnamic acid–tryptamine (B22526) hybrids | Butyrylcholinesterase (BChE) | High, with IC50 values in the low micromolar range. |

Note: This table provides examples of the cholinesterase inhibitory activity of different classes of cinnamic acid derivatives.

The neuroprotective effects of hydroxycinnamic acids have been demonstrated in various cellular models of neurotoxicity. Studies using human neuroblastoma SH-SY5Y cells have shown that pretreatment with certain phenolic acids can protect against oxidative stress-induced cell death. researchgate.net For instance, related compounds have been shown to attenuate cytotoxicity induced by amyloid-beta in SH-SY5Y cells. While direct evidence for this compound is limited, the neuroprotective potential of the broader class of hydroxycinnamic acids is well-established. These compounds are thought to exert their protective effects through their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and apoptosis. Similarly, in PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, cinnamic acid derivatives have shown protective effects against oxidative stress. researchgate.netmdpi.com

Antidiabetic Potentials

Cinnamic acid and its derivatives have been identified as having a beneficial influence on diabetes and its associated complications through various mechanisms of action observed in laboratory and animal studies mdpi.comuni.lu.

Studies have shown that cinnamic acid can improve glucose tolerance and stimulate insulin (B600854) secretion. In animal models using non-obese type 2 diabetic rats, oral administration of cinnamic acid was found to decrease blood glucose levels in a time- and dose-dependent manner and significantly improve glucose tolerance nih.gov. In vitro experiments with isolated mice islets further demonstrated that cinnamic acid significantly enhances glucose-stimulated insulin secretion nih.gov. While some studies on pancreatic β-cells showed cinnamic acid to be an inactive insulin-secreting compound at basal glucose levels, it was found to enhance glucose-induced insulin secretion in a concentration-dependent manner under high-glucose conditions nih.gov.

The modulation of glucose metabolism also extends to hepatic glucose homeostasis. For instance, p-hydroxycinnamic acid, a related compound, has been shown to suppress gluconeogenesis in the liver by inhibiting pyruvate (B1213749) transport into the mitochondria mdpi.comuni.lu. Furthermore, cinnamic acid treatment in diabetic mice has been associated with an increased protein level of GLUT2, a key glucose transporter in the liver, which may enhance hepatic glucose uptake frontiersin.org.

Protein glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications rsc.org. Cinnamic acid and its derivatives have demonstrated significant inhibitory activity against the formation of AGEs nih.govmdpi.com. In a bovine serum albumin (BSA)/fructose system, these compounds were shown to inhibit AGE formation by approximately 11.96–63.36% at a 1 mM concentration nih.govmdpi.com. This anti-glycation effect is also associated with a reduction in fructosamine (B8680336) levels, the formation of N(ε)-(carboxymethyl)lysine (CML), and the prevention of oxidative protein damage nih.govmdpi.com.

Insulin, a protein hormone, can aggregate into amyloid-like fibrils, which complicates its therapeutic use nih.gov. Research on related phenolic compounds, such as ferulic acid, has shown that they can effectively inhibit insulin fibrillation. This inhibition is achieved by protecting the native α-helical structure of insulin and preventing its conformational transition to the β-sheet structure required for fibril formation rsc.org.

Anticancer and Antiproliferative Activities

Cinnamic acid derivatives have been recognized for their potential as antineoplastic agents, exhibiting cytotoxic effects against various cancer cell lines and inducing programmed cell death nih.govmdpi.com.

The cytotoxic effects of cinnamic acid and its derivatives have been evaluated against a panel of human cancer cell lines. Studies have demonstrated dose- and time-dependent decreases in cell proliferation and viability in breast cancer cells (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells nih.gov. Similarly, significant cytotoxicity has been observed in human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and malignant melanoma (Fem-x) cell lines, with IC50 values ranging between 42 and 166 µM nih.govresearchgate.net. For instance, cinnamic acid showed an IC50 of 2.4 mM in the HT-144 human melanoma cell line nih.gov. Other studies on cinnamic esters have identified potent activity against colon carcinoma (HCT-116), prostate cancer (PC3), and astrocytoma (SNB-19) cells semanticscholar.org.

| Cell Line | Cancer Type | IC50 Value |

| HT-144 | Human Melanoma | 2.4 mM |

| HeLa | Cervix Adenocarcinoma | 42 - 166 µM |

| K562 | Myelogenous Leukemia | 42 - 166 µM |

| Fem-x | Malignant Melanoma | 42 - 166 µM |

| HCT-116 | Colon Carcinoma | 16.2 µM (for a specific ester) |

The antiproliferative activity of cinnamic acid derivatives is often linked to the induction of apoptosis, or programmed cell death. In breast cancer cells, treatment with a cinnamic acid derivative led to apoptosis, which correlated with an increase in the pro-apoptotic Bax protein and the ratio of Bax to the anti-apoptotic Bcl-2 protein nih.gov. In human melanoma cells (HT-144), cinnamic acid was shown to induce apoptosis, as evidenced by an increase in hypodiploid cells and the activation of caspase-3 nih.govresearchgate.net. This induction of cell death is often preceded by DNA damage and inhibition of DNA synthesis nih.govresearchgate.net. The ability of these compounds to trigger apoptosis suggests they interfere with key signaling pathways that regulate cell survival and death in cancer cells.

Enzyme Modulation and Target Interactions

Cinnamic acid and its derivatives can interact with and modulate the activity of various enzymes. A key enzyme in the phenylpropanoid pathway is cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme nih.gov. Studies have developed specific inhibitors for C4H to redirect the metabolic flux of cinnamic acid nih.gov. For example, piperonylic acid acts as a potent mechanism-based inactivator of C4H nih.gov.

In the context of cancer, some novel cinnamic acid derivatives have been designed as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in several types of malignancies biointerfaceresearch.com. Furthermore, research has explored the NDM-1 inhibitory activity of novel cinnamic acid derivatives, with some compounds showing better activity than the standard antibiotic Aztreonam, suggesting potential applications in combating antibiotic resistance thepharmajournal.com.

Tyrosinase Inhibition and Anti-melanogenic Activity

A comprehensive review of scientific literature and research databases was conducted to identify studies pertaining to the tyrosinase inhibition and anti-melanogenic activity of this compound. This investigation did not yield any specific data or research findings detailing the effects of this particular compound on the tyrosinase enzyme or its potential role in melanin (B1238610) synthesis. While studies exist for other cinnamic acid derivatives, such as 4-hydroxycinnamic acid, no research directly investigating this compound for these activities could be located. nih.govrsc.orgnih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

An extensive search for pharmacological investigations into the inhibitory effects of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) was performed. The search found no available studies or data specifically examining the interaction between this compound and the PTP1B enzyme. Research has been published on the PTP1B inhibitory potential of other related molecules, including o-hydroxycinnamic acid and p-hydroxycinnamic acid, but findings specific to the 4-(Hydroxymethyl) derivative are not present in the current scientific literature. nih.gov

Human Neutrophil Elastase Inhibition

A targeted search of scientific literature was conducted to find research on the inhibitory activity of this compound against human neutrophil elastase. This search did not uncover any studies that have specifically evaluated this compound for this biological activity. While research has been conducted on other cinnamic acid derivatives, such as those isolated from Cimicifuga racemosa, there is currently no available data on the specific effects of this compound on human neutrophil elastase. nih.govresearchgate.net

Signaling Pathway Modulation

Akt/NF-κB and MAPK Pathway Modulation

A thorough review of the literature was undertaken to identify research detailing the modulation of the Akt/NF-κB and MAPK signaling pathways by this compound. The investigation found no specific studies or data sets that describe the effects of this compound on these particular cellular signaling cascades. Research is available for other, more complex derivatives like Bornyl cis-4-hydroxycinnamate and 3,4,5-Trihydroxycinnamic acid, but these findings cannot be attributed to this compound itself. nih.govnih.govresearchgate.net

Oxytocin (B344502) Receptor Expression and Downstream Signaling in Dermal Papilla Cells

A specific search was conducted to find evidence of this compound's role in modulating oxytocin receptor expression and its downstream signaling in dermal papilla cells. The available research describes these effects for "cinnamic acid" generally, without specifying the 4-(Hydroxymethyl) derivative. nih.govthedermdigest.comresearchgate.netexlibrisgroup.com These studies suggest that cinnamic acid can upregulate the expression of the oxytocin receptor (OXTR) in human dermal papilla cells, which is linked to the promotion of hair growth-related genes. nih.govthedermdigest.com However, as the specific isomer is not named, these findings cannot be directly and exclusively attributed to this compound.

Protein Kinase C (PKC) Translocation and Downstream Cellular Signaling

A comprehensive search of scientific databases yielded no specific information on the effects of this compound on Protein Kinase C (PKC) translocation or its associated downstream cellular signaling pathways. While the effects of p-hydroxycinnamic acid on the PKC-θ isoform have been investigated, this is a structurally distinct compound, and the data cannot be extrapolated to this compound. nih.gov

Other Biological Activities in Animal Models and In Vitro Systems

Hypolipidemic Effects in Animal Models

Research into the derivatives of cinnamic acid has revealed potential for managing hyperlipidemia. While direct studies on this compound are limited, investigations into closely related compounds provide significant insights into its potential hypolipidemic activity. One such related compound is p-coumaric acid (4-hydroxycinnamic acid), which shares a similar core structure.

In a study involving rats fed a high-cholesterol diet for six weeks, supplementation with p-coumaric acid demonstrated notable effects on lipid metabolism. The administration of p-coumaric acid led to a significant reduction in plasma total cholesterol levels. Furthermore, a beneficial increase in high-density lipoprotein (HDL) cholesterol was observed in the group receiving the supplement. nih.gov The study also found that p-coumaric acid supplementation significantly lowered hepatic cholesterol and triglyceride levels. nih.gov This was visually confirmed by a decrease in the accumulation of hepatic lipid droplets. nih.gov Interestingly, the mechanism of action did not appear to involve the inhibition of HMG-CoA reductase, a common target for lipid-lowering drugs. nih.gov However, the study did note an increase in fecal acidic sterol excretion in the p-coumaric acid group, suggesting a potential mechanism related to bile acid synthesis and excretion. nih.gov

General studies on cinnamic acid derivatives further support the potential for hypolipidemic effects. nih.govd-nb.infonih.govcsu.edu.au These compounds are recognized for their antioxidant and anti-inflammatory properties, which are closely linked to lipid metabolism and the prevention of obesity-related complications. d-nb.infocsu.edu.au For instance, derivatives of cinnamic acid have been shown to lower lipid profiles in experimental animals, suggesting a class effect that might extend to this compound. d-nb.infocsu.edu.au

The following table summarizes the key findings from the animal model study on p-coumaric acid, offering a proxy for the potential effects of this compound.

| Parameter | Observation in Animal Models (p-coumaric acid) | Reference |

| Plasma Total Cholesterol | Significantly lowered | nih.gov |

| HDL-Cholesterol | Increased | nih.gov |

| Hepatic Cholesterol | Significantly lowered | nih.gov |

| Hepatic Triglycerides | Significantly lowered | nih.gov |

| Hepatic Lipid Droplet Accumulation | Decreased | nih.gov |

| Fecal Acidic Sterol Excretion | Increased | nih.gov |

Antiadhesive Activity

There is currently no scientific literature available that specifically investigates the antiadhesive properties of this compound. Research on the antiadhesive effects of chemical compounds typically focuses on preventing the formation of post-surgical adhesions or inhibiting the adhesion of bacteria and other microorganisms to surfaces. While there is extensive research on various materials and compounds for these purposes, this compound has not been a subject of these investigations.

Structure Activity Relationship Sar of 4 Hydroxymethyl Cinnamic Acid and Its Derivatives

Impact of Substituents on Biological Activity

The nature, position, and electronic properties of substituents on the cinnamic acid scaffold are determinant factors for its biological efficacy. Modifications to the phenyl ring and the carboxylic acid group can significantly enhance or diminish activities such as antimicrobial, antioxidant, and anticancer effects. nih.gov

Position and Nature of Hydroxyl Groups

The presence and location of hydroxyl (-OH) groups on the phenyl ring are paramount for the biological activity of cinnamic acid derivatives. A hydroxyl group at the para-position (position 4) is a key structural feature for various biological activities. For instance, p-coumaric acid (4-hydroxycinnamic acid) is a well-known antimicrobial agent effective against several bacteria. nih.gov Studies on hydroxycinnamic acid derivatives (HCADs) for anticancer applications have identified the para-hydroxyl group as a critical structural element for synergistic activity. nih.gov

The addition of a second hydroxyl group, creating a catechol structure (3,4-dihydroxy), as seen in caffeic acid, often enhances certain activities. Caffeic acid generally shows greater antioxidant and antiglycative potential compared to p-coumaric acid, an effect attributed to the additional hydroxyl group. nih.gov In a series of synthetic antimicrobial agents, the derivative with a 3,4-dihydroxy (catechol) group on the cinnamic ring was the most potent against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that having two electron-withdrawing substituents at the meta and para positions is crucial for interaction with the bacterial cell wall. mdpi.com

Influence of Alkyl Chains and Aromatic Substituents

Modifications of the carboxylic acid group, often through esterification with various alkyl chains, significantly impact the bioactivity of cinnamic acid derivatives. The length and bulkiness of these alkyl or aryl groups can alter properties like lipophilicity, which in turn affects cell membrane penetration and interaction with molecular targets.

In studies on α-glucosidase inhibitors, increasing the bulkiness and length of 4-alkoxy substituents on the cinnamic acid ring was found to decrease inhibitory activity. nih.gov Similarly, for antibacterial applications, the presence of bulky and lipophilic short-chain groups on derivatives was observed to likely reduce their efficacy. nih.gov However, this is not a universal rule. For example, long-chain cinnamic esters like octyl methoxycinnamate are effective sunscreen agents, valued for their specific physicochemical properties. jocpr.com

Amide derivatives also show structure-dependent activity. In one study, propylcinnamamide was the most potent α-glucosidase inhibitor among a series of cinnamamides, with activity decreasing as the chain length and bulkiness of the amine substituent increased. researchgate.net The introduction of larger aromatic substituents, such as a naphthalene (B1677914) moiety, has been shown to enhance antimicrobial activity against certain microorganisms. nih.gov

Table 1: Impact of Ester/Amide Substituents on α-Glucosidase Inhibition This table is interactive. Click on the headers to sort the data.

| Compound | Substituent at Carboxyl Group | Relative Activity | Inhibition Type |

|---|---|---|---|